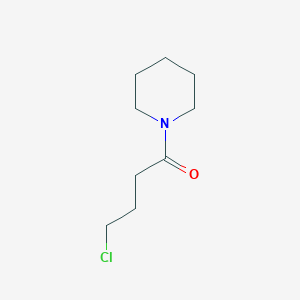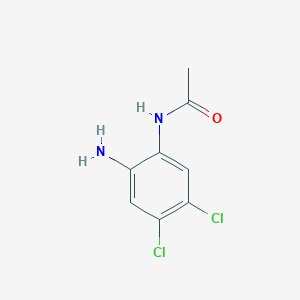
1,2-双(对甲苯磺酰氧基)乙烷
描述
1,2-Bis(tosyloxy)ethane, also known as Ethylene Glycol Bis(p-toluenesulfonate) or Ethylene Glycol Ditosylate, is an organic compound with the molecular formula C16H18O6S2 and a molecular weight of 370.43 . It is a solid substance at 20°C .
Synthesis Analysis
1,2-Bis(tosyloxy)ethane can be synthesized from p-toluenesulfonyl chloride by reacting with ethylene glycol . The reaction involves the formation of ethylene glycol monotosylate and ethylene glycol ditosylate .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(tosyloxy)ethane consists of an ethane backbone with two tosyloxy groups attached to the carbon atoms .
Physical And Chemical Properties Analysis
1,2-Bis(tosyloxy)ethane is a solid at 20°C . It has a melting point of 126.0 to 129.0°C . The compound is slightly soluble in water .
科学研究应用
Organic Synthesis
“1,2-Bis(tosyloxy)ethane” is often used in organic synthesis . It can act as a reagent in the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Synthesis of Cyclohexyl-fused 1,4,7-triazacyclononane
This compound has been used in the synthesis of cyclohexyl-fused 1,4,7-triazacyclonane . This is a type of macrocyclic compound that has applications in host-guest chemistry and molecular recognition.
Synthesis of 1,2-Ethylenecalixarene
“1,2-Bis(tosyloxy)ethane” is also used in the synthesis of 1,2-ethylenecalixarene . Calixarenes are a class of macrocyclic compounds that have found use in a variety of areas, including sensor technology, environmental science, and medicinal chemistry.
Synthesis of 1,3- and 1,4-Calix Crown-3 and Crown-4
This compound is used in the synthesis of 1,3- and 1,4-calix crown-3 and crown-4 . These are types of crown ethers, which are known for their ability to form complexes with various cations. This makes them useful in a variety of applications, including as phase transfer catalysts and in ion-selective electrodes.
Synthesis of 1,4-Calix Benzocrown-4
“1,2-Bis(tosyloxy)ethane” is used in the synthesis of 1,4-calix benzocrown-4 . This is another type of crown ether, and it has potential applications in areas such as ion transport and molecular recognition.
Synthesis of 1,2- and 1,3-Calix Crown-5
This compound is used in the synthesis of 1,2- and 1,3-calix crown-5 . These are larger crown ethers, and they have potential applications in areas such as solvent extraction and ion-selective sensing.
安全和危害
属性
IUPAC Name |
2-(4-methylphenyl)sulfonyloxyethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6S2/c1-13-3-7-15(8-4-13)23(17,18)21-11-12-22-24(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIPBJBQQPZLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35164-96-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[(4-methylphenyl)sulfonyl]-ω-[[(4-methylphenyl)sulfonyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35164-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70979133 | |
| Record name | Ethane-1,2-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2-Ethanediol, bis(4-methylbenzenesulfonate) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Bis(tosyloxy)ethane | |
CAS RN |
6315-52-2 | |
| Record name | Ethylene glycol ditosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol ditosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6315-52-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane-1,2-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Ethanediol, 1,2-bis(4-methylbenzenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DITOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR4Q2PMD62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1,2-bis(tosyloxy)ethane in the context of the provided research papers?
A1: 1,2-bis(tosyloxy)ethane serves as a crucial precursor in the multi-step synthesis of ¹⁸F-fluoroethylcholine (FECH) [, , , ]. FECH is a promising radiotracer used in Positron Emission Tomography (PET) for detecting various cancers, particularly prostate cancer.
Q2: Can you elaborate on the role of 1,2-bis(tosyloxy)ethane in the synthesis of ¹⁸F-fluoroethylcholine?
A2: 1,2-bis(tosyloxy)ethane undergoes a nucleophilic substitution reaction with ¹⁸F-fluoride, replacing one of the tosylate groups and forming the intermediate ¹⁸F-fluoroethyl tosylate [, , ]. This intermediate further reacts with N,N-dimethylethanolamine, leading to the formation of the final product, ¹⁸F-fluoroethylcholine.
Q3: Are there any notable byproducts formed during the synthesis of ¹⁸F-fluoroethylcholine using 1,2-bis(tosyloxy)ethane?
A4: One significant byproduct identified is dimethylmorpholinium (dMM) []. This cationic byproduct arises from the direct reaction and cyclization of 1,2-bis(tosyloxy)ethane and N,N-dimethylethanolamine. While Solid Phase Extraction (SPE) can partially remove dMM, complete elimination proves challenging.
Q4: Beyond ¹⁸F-fluoroethylcholine synthesis, has 1,2-bis(tosyloxy)ethane been explored in other radiotracer developments?
A5: Research indicates that 1,2-bis(tosyloxy)ethane derivatives have been utilized in the synthesis of ¹⁸F-labelled vorozole analogues, specifically compounds [¹⁸F]FVOZ and [¹⁸F]FVOO []. These analogues show potential as PET tracers for aromatase, an enzyme involved in estrogen biosynthesis.
Q5: What analytical techniques are employed to assess the quality and purity of synthesized ¹⁸F-fluoroethylcholine?
A6: Researchers utilize a combination of techniques including Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) equipped with conductimetric, UV, and radiometric detectors []. These methods help determine radiochemical purity, identify impurities like dMM and tosylated byproducts, and ensure the absence of residual solvents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)










